3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid
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Overview
Description
3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a chloro and methyl group attached to a benzene ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chloro-2-methylbenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the chloro group can yield the corresponding methyl-substituted benzoic acid.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium amide or thiourea in polar solvents.
Major Products:
- Oxidation yields carboxylic acids.
- Reduction yields methyl-substituted benzoic acids.
- Substitution yields various substituted benzoic acid derivatives.
Scientific Research Applications
3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid is primarily based on its ability to interact with specific molecular targets. The chloro and methyl groups influence the compound’s reactivity and binding affinity to enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
3-Chloro-2-(4-methylphenyl)indazole: Shares structural similarities but differs in the presence of an indazole ring.
4-Chloro-2-methylphenoxyacetic acid: Similar in having a chloro and methyl group but differs in the acetic acid moiety.
Uniqueness: 3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-8-11(16)6-7-12(9)13-4-3-5-14(10(13)2)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKFHZFEEGWDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=C(C(=CC=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690352 |
Source
|
Record name | 4'-Chloro-2,2'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-10-8 |
Source
|
Record name | 4'-Chloro-2,2'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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